molecular formula C18H18Cl2N2O2 B11119502 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11119502
M. Wt: 365.2 g/mol
InChI Key: UBZWVHKUDUTMDP-UFFVCSGVSA-N
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Description

N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group and an isopropylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-(4-isopropylphenoxy)acetic acid hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced hydrazides.

Scientific Research Applications

N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
  • N’~1~-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of dichlorophenyl and isopropylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-12(2)13-6-8-15(9-7-13)24-11-17(23)22-21-10-14-4-3-5-16(19)18(14)20/h3-10,12H,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

UBZWVHKUDUTMDP-UFFVCSGVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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